1,1'-[1-(3-acetylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone
Overview
Description
1,1'-[1-(3-acetylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone, commonly known as ADD, is a synthetic organic compound with a pyrrole backbone. ADD is a versatile compound that has found its use in a wide range of scientific research applications. The compound is known for its unique chemical structure and its ability to interact with various biological systems.
Mechanism of Action
The mechanism of action of ADD involves its interaction with various biological systems. The compound is known to inhibit the activity of enzymes such as acetylcholinesterase, which plays a crucial role in the transmission of nerve impulses. ADD is also known to interact with receptors such as GABA-A and NMDA receptors, which are involved in the regulation of neuronal activity. The compound is also known to interact with ion channels such as voltage-gated sodium channels, which are involved in the propagation of action potentials.
Biochemical and Physiological Effects:
ADD has been shown to exhibit various biochemical and physiological effects. The compound is known to exhibit antiproliferative activity against various cancer cell lines. ADD is also known to exhibit antiviral activity against the hepatitis C virus. The compound has been shown to exhibit neuroprotective effects against various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
ADD has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. The compound is also stable and can be stored for long periods without degradation. However, ADD has some limitations for lab experiments. The compound is highly reactive and can undergo various chemical reactions, which can complicate the interpretation of experimental results. The compound is also toxic and requires proper handling and disposal procedures.
Future Directions
For the research on ADD have also been identified.
Scientific Research Applications
ADD has found its application in various scientific research fields such as organic chemistry, medicinal chemistry, and biochemistry. The compound is known for its ability to interact with various biological systems such as enzymes, receptors, and ion channels. ADD is used as a building block for the synthesis of various biologically active compounds such as anticancer agents, antiviral agents, and antibiotics.
properties
IUPAC Name |
1-[3-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-10-17(13(4)21)18(14(5)22)11(2)19(10)16-8-6-7-15(9-16)12(3)20/h6-9H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEQORFZJNWSBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=CC(=C2)C(=O)C)C)C(=O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7081576 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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